N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

CTP synthetase inhibition pyrimidine biosynthesis immune cell proliferation

N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 922055-39-8) is a synthetic small molecule belonging to the 2-(sulfonamido)thiazol-4-yl acetamide chemotype, a scaffold identified in the peer-reviewed literature as a first-in-class pan-selective inhibitor chemotype for cytidine 5′-triphosphate synthetase 1 and 2 (CTPS1/2), critical enzymes in the de novo pyrimidine biosynthesis pathway. The compound integrates a phenylsulfonamido group at the thiazole 2-position, a thiazol-4-yl acetamide core, and an N-(4-acetamidophenyl) terminal moiety, distinguishing it from alkyl-, benzyl-, and mono-substituted phenyl variants within the same chemotype series.

Molecular Formula C19H18N4O4S2
Molecular Weight 430.5
CAS No. 922055-39-8
Cat. No. B2378870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
CAS922055-39-8
Molecular FormulaC19H18N4O4S2
Molecular Weight430.5
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H18N4O4S2/c1-13(24)20-14-7-9-15(10-8-14)21-18(25)11-16-12-28-19(22-16)23-29(26,27)17-5-3-2-4-6-17/h2-10,12H,11H2,1H3,(H,20,24)(H,21,25)(H,22,23)
InChIKeyRKKGVLHZLUMUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 922055-39-8): Chemical Profile and Procurement-Relevant Classification


N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 922055-39-8) is a synthetic small molecule belonging to the 2-(sulfonamido)thiazol-4-yl acetamide chemotype, a scaffold identified in the peer-reviewed literature as a first-in-class pan-selective inhibitor chemotype for cytidine 5′-triphosphate synthetase 1 and 2 (CTPS1/2), critical enzymes in the de novo pyrimidine biosynthesis pathway [1]. The compound integrates a phenylsulfonamido group at the thiazole 2-position, a thiazol-4-yl acetamide core, and an N-(4-acetamidophenyl) terminal moiety, distinguishing it from alkyl-, benzyl-, and mono-substituted phenyl variants within the same chemotype series [1]. The benzene sulfonamide thiazole compound class is also the subject of active patent protection for anticancer applications, particularly in melanoma [2]. Despite its presence in commercial screening libraries, published quantitative biological activity data specific to this exact compound remain extremely sparse; the available evidence base is predominantly class-level inference derived from closely related structural analogs.

Why N-(4-Acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide Cannot Be Substituted with Generic Thiazole-Sulfonamide Analogs


The 2-(sulfonamido)thiazol-4-yl acetamide scaffold exhibits steep structure–activity relationships (SAR), where even modest variations in the N-terminal substituent can profoundly alter biological target engagement. The J. Med. Chem. 2022 CTPS inhibitor optimization campaign demonstrated that within this chemotype, potency improvements from micromolar to nanomolar range were achieved through systematic variation of the sulfonamide and acetamide substituents, underscoring that compounds within this class are not functionally interchangeable [1]. Specifically, the 4-acetamidophenyl group present on the target compound introduces both hydrogen-bond donor/acceptor capacity (via the acetamide) and extended aromatic π-stacking surface that is absent in the simpler N-benzyl (CAS 921910-19-2 class) and N-alkyl variants. In the broader benzene sulfonamide thiazole patent landscape, substitution at the acetamide terminus is explicitly claimed as a determinant of anticancer potency and selectivity across melanoma cell lines [2]. Consequently, procurement decisions that treat this compound as a generic thiazole-sulfonamide building block risk selecting a molecule with uncharacterized or divergent biological activity relative to the intended research application.

Quantitative Differentiation Evidence for N-(4-Acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide vs. Closest Analogs


CTPS1/2 Pan-Selective Inhibitor Chemotype Classification vs. Non-CTPS Thiazole Scaffolds

N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide belongs to the 2-(sulfonamido)thiazol-4-yl acetamide chemotype that was identified through high-throughput screening of 240,000 compounds and subsequently optimized to yield potent, orally active, pan-selective CTPS1/2 inhibitors. The lead compound from this series (compound 27) demonstrated significant pharmacological responses at 10 mg/kg BID in an established in vivo model of inflammation [1]. In contrast, numerous thiazole-sulfonamide hybrids reported elsewhere (e.g., thiazole-chalcone/sulfonamide hybrids or thiazolo[5,4-d]pyrimidine-based CD73 inhibitors) operate through entirely distinct mechanisms such as tubulin polymerization inhibition (IC50 = 2.72 μM) and carbonic anhydrase IX inhibition (IC50 = 0.021 μM), or adenosine pathway modulation, respectively [2]. This chemotype classification is essential for selecting the appropriate chemical probe for de novo pyrimidine biosynthesis studies.

CTP synthetase inhibition pyrimidine biosynthesis immune cell proliferation inflammation

Structural Differentiation at the N-Terminal Acetamide Moiety vs. N-Benzyl and N-Alkyl Analogs

The target compound features an N-(4-acetamidophenyl) substituent at the acetamide terminus, which provides two hydrogen-bond donor (amide N–H) and two hydrogen-bond acceptor (amide C=O) sites, plus an extended planar aromatic surface for potential π-stacking interactions with target protein binding pockets. In contrast, the closest commercially available analog, N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (MW = 387.5 g/mol, C18H17N3O3S2), lacks the acetamide functionality entirely and presents only a single phenyl ring for aromatic interactions . Similarly, the N-(m-tolyl) analog (CAS 921910-19-2) and N-(4-methoxybenzyl) analog (CAS 922001-56-7) offer altered hydrogen-bonding capacity and steric profiles. Within the CTPS inhibitor series, SAR studies demonstrated that N-terminal substitution significantly modulates both biochemical potency and cellular activity, with the acetamide-bearing phenyl variants occupying a distinct region of chemical space that differs fundamentally from simple benzyl or alkyl-substituted congeners [1].

structure–activity relationship hydrogen-bond donor/acceptor physicochemical properties molecular recognition

Benzene Sulfonamide Thiazole Patent Landscape: Cancer-Relevant Structural Claims

European Patent EP3325452B1 (granted 2020, active) and Australian patent application AU2022418199A2 (pending) explicitly claim benzene sulfonamide thiazole compounds for the treatment of cancers, with particular emphasis on cutaneous melanoma [1][2]. The patented Markush structures encompass N-(4-substituted-phenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamides, including the acetamidophenyl-substituted variant represented by the target compound. The patent data indicate that specific substitution at the terminal phenyl ring (including acetamido, alkynyl, and halogen substituents) modulates anticancer potency against melanoma cell lines. Compounds outside this specifically claimed substitution pattern (e.g., simple N-alkyl or unsubstituted N-phenyl variants) fall outside the demonstrated anticancer SAR space defined by the patent examples. For research programs evaluating thiazole-sulfonamide compounds in oncology, selecting a compound within the claimed patent space ensures relevance to the established anticancer activity profile.

melanoma anticancer patent protection benzene sulfonamide thiazole

PHD2 (EGLN1) Inhibitory Activity of a Close Structural Analog: Quantitative Baseline for HIF Pathway Screening

BindingDB entry BDBM50251903 reports a close structural analog—2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetic acid—as an inhibitor of human PHD2 (EGLN1), with an IC50 of 4.00 × 10^4 nM (40 μM) assessed by TR-FRET measurement of HIF-1α Pro564 hydroxylation [1]. This analog differs from the target compound primarily in the oxidation state of the sulfur (phenylsulfonyl vs. phenylsulfonamido) and the carboxylic acid vs. N-(4-acetamidophenyl)acetamide terminus. The weak PHD2 inhibitory activity (IC50 = 40 μM) establishes a quantitative baseline for this chemotype's engagement with the HIF prolyl hydroxylase system. This data point enables researchers to contextualize screening results: compounds showing significantly greater potency than this 40 μM benchmark in PHD2/HIF pathway assays would represent meaningful differentiation from the baseline chemotype activity. No comparative PHD2 inhibition data are available for N-benzyl, N-(m-tolyl), or N-(4-methoxybenzyl) analogs of this series in public databases.

PHD2 inhibition HIF-1α hydroxylation prolyl hydroxylase TR-FRET assay

Recommended Research and Procurement Application Scenarios for N-(4-Acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide


CTPS1/2 Inhibitor Screening and De Novo Pyrimidine Biosynthesis Probe Development

Based on the first-in-class CTPS1/2 inhibitor chemotype classification established in J. Med. Chem. 2022 [1], this compound is most appropriately deployed as a chemical probe or screening hit for CTPS1/2-mediated de novo pyrimidine biosynthesis studies. The 2-(sulfonamido)thiazol-4-yl acetamide core scaffold has been validated through a 240,000-compound high-throughput screen and subsequent medicinal chemistry optimization, providing confidence in target engagement potential. Researchers investigating pyrimidine metabolism in proliferating immune cells, cancer cells, or inflammatory models should prioritize this compound over non-CTPS thiazole-sulfonamide chemotypes (e.g., tubulin/CA IX dual inhibitors or CD73 blockers) that engage unrelated biochemical pathways [2]. Procurement for CTPS-focused programs should include verification of biochemical CTPS1/2 inhibitory activity in the user's own assay system, given the absence of published IC50 data for this specific compound.

Oncology Research Aligned with Patented Benzene Sulfonamide Thiazole Anticancer Agents

The compound's structural alignment with the Markush claims of EP3325452B1 and AU2022418199A2 positions it within the established anticancer SAR space for benzene sulfonamide thiazole compounds, particularly for melanoma applications [1][2]. Research groups evaluating thiazole-sulfonamide compounds for anticancer activity—especially in cutaneous melanoma models—can use this compound as a representative of the N-(4-acetamidophenyl)-substituted subclass, which differs from the N-(3-alkynylphenylsulfonamido)phenyl variants explicitly exemplified in the patent. The acetamidophenyl substituent may offer differentiated solubility and metabolic stability profiles compared to the more lipophilic alkynyl-substituted patent examples, although direct comparative PK data are not available.

HIF Prolyl Hydroxylase Pathway Screening with PHD2 Baseline Benchmarking

The close structural analog BDBM50251903 provides a quantitative PHD2 inhibition benchmark of IC50 = 40 μM (40,000 nM) [1]. This compound can serve as a reference standard or comparator in HIF-1α prolyl hydroxylase domain enzyme screens, where compounds demonstrating substantially greater potency than this 40 μM baseline would indicate meaningful SAR progression. Researchers should note that the target compound differs from BDBM50251903 in two key structural features (phenylsulfonamido vs. phenylsulfonyl oxidation state and N-(4-acetamidophenyl)acetamide vs. carboxylic acid terminus), and these modifications may shift PHD2 potency in either direction. Direct side-by-side testing is recommended for conclusive comparison.

Chemical Biology Tool for Investigating N-Terminal Substituent Effects on Thiazole-Sulfonamide Pharmacology

The 4-acetamidophenyl substituent provides a distinctive hydrogen-bonding and aromatic interaction profile that is absent in the simpler N-benzyl, N-(m-tolyl), and N-(4-methoxybenzyl) analogs commonly available from screening vendors [1][2]. This compound is therefore well-suited for systematic SAR studies examining how incremental changes in N-terminal hydrogen-bond donor/acceptor capacity and aromatic surface area modulate target binding, cellular permeability, and metabolic stability within the 2-(phenylsulfonamido)thiazol-4-yl acetamide series. Procurement alongside the N-benzyl (MW 387.5) and N-(m-tolyl) (MW ~401.5) analogs enables construction of a focused chemical library for SAR interrogation.

Quote Request

Request a Quote for N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.